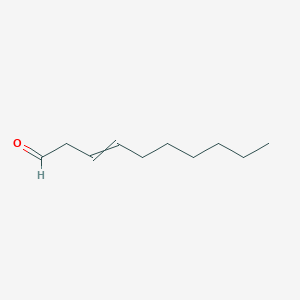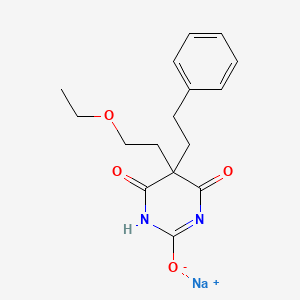
Dibenzyl-(2-isopropenyl-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl-(2-isopropenyl-phenyl)-amine is an organic compound characterized by the presence of benzyl groups, an isopropenyl group, and an amine functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl-(2-isopropenyl-phenyl)-amine typically involves the reaction of benzyl chloride with 2-isopropenyl-phenylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl-(2-isopropenyl-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides, nitroso derivatives.
Reduction: Secondary amines, primary amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Dibenzyl-(2-isopropenyl-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dibenzyl-(2-isopropenyl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Dibenzylamine: Lacks the isopropenyl group, making it less sterically hindered and potentially less reactive.
2-Isopropenyl-phenylamine: Lacks the benzyl groups, resulting in different chemical and physical properties.
Benzylamine: Contains only one benzyl group, leading to different reactivity and applications.
Uniqueness
Dibenzyl-(2-isopropenyl-phenyl)-amine is unique due to the presence of both benzyl and isopropenyl groups, which confer distinct steric and electronic properties
Properties
CAS No. |
81051-11-8 |
|---|---|
Molecular Formula |
C23H23N |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C23H23N/c1-19(2)22-15-9-10-16-23(22)24(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,1,17-18H2,2H3 |
InChI Key |
PFRFLVMGCXHMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


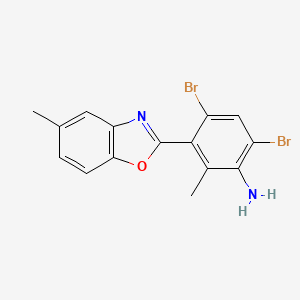
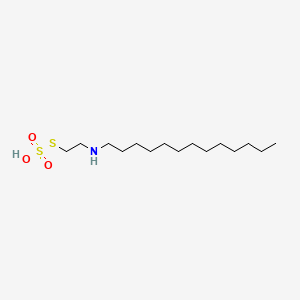

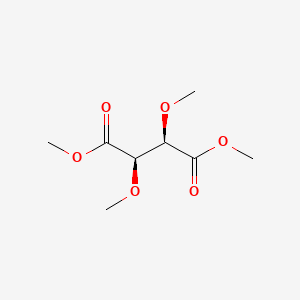
![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
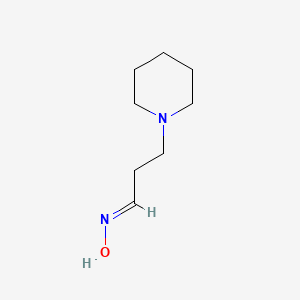
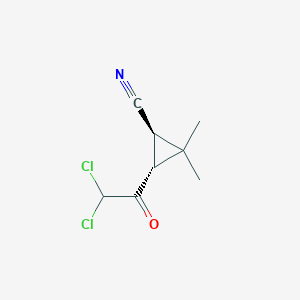
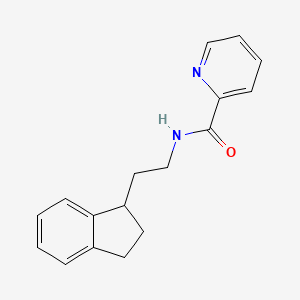
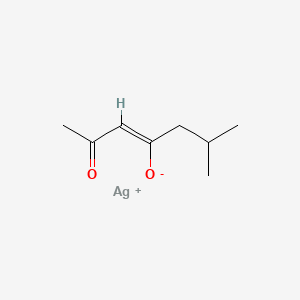
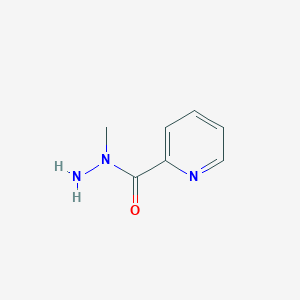
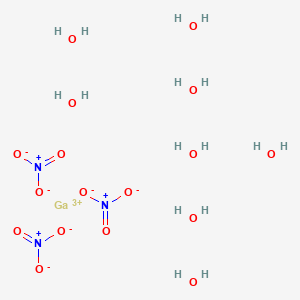
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
